Home > Products > Screening Compounds P27028 > Pioglitazone-d4 N-Oxide (deuterated)
Pioglitazone-d4 N-Oxide (deuterated) - 1329805-73-3

Pioglitazone-d4 N-Oxide (deuterated)

Catalog Number: EVT-1479400
CAS Number: 1329805-73-3
Molecular Formula: C19H16N2O4SD4
Molecular Weight: 376.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A deuterated metabolite of Pioglitazone which is used to lower blood glucose levels in the treatment of diabetes mellitus type 2 (T2DM).
Overview

Pioglitazone-d4 N-Oxide is a deuterated derivative of Pioglitazone, a thiazolidinedione class medication primarily used for the treatment of type 2 diabetes mellitus. This compound is characterized by the presence of deuterium, which is a stable isotope of hydrogen, enhancing its utility in various scientific applications, particularly in pharmacokinetics and metabolic studies. The compound is classified under the category of antidiabetic agents and is recognized for its role as a peroxisome proliferator-activated receptor gamma agonist.

Synthesis Analysis

The synthesis of Pioglitazone-d4 N-Oxide involves several key steps that are derived from the synthesis of Pioglitazone itself. The process typically includes:

  1. Starting Materials: The synthesis begins with the appropriate deuterated starting materials, such as deuterated benzaldehyde and thiazolidinedione derivatives.
  2. Reactions: The initial reaction involves the condensation of deuterated benzaldehyde with thiazolidinedione to form an intermediate compound. This step may utilize various catalysts to facilitate the reaction.
  3. Reduction: The intermediate undergoes reduction, often using hydrogenation techniques that are optimized to ensure high yield and purity. Techniques such as cobalt-catalyzed reduction have been noted for their efficiency compared to traditional palladium-based methods, reducing operational hazards associated with high-pressure hydrogenation processes .
  4. Final Conversion: The resulting product is then converted into its N-oxide form through oxidation reactions, typically involving oxidizing agents that selectively convert the nitrogen atom in the thiazolidinedione structure.
Molecular Structure Analysis

The molecular formula for Pioglitazone-d4 N-Oxide is C19D4N2O4SC_{19}D_4N_2O_4S. Its structure features:

  • A thiazolidinedione ring system.
  • A benzylidene moiety.
  • Deuterium atoms incorporated into specific positions to enhance its isotopic labeling.

The presence of deuterium allows for improved tracking in metabolic studies and pharmacokinetic assessments, making it a valuable tool in research settings.

Chemical Reactions Analysis

Pioglitazone-d4 N-Oxide can participate in various chemical reactions typical of thiazolidinediones:

  1. Oxidation Reactions: The N-Oxide formation involves oxidation processes that can be performed using reagents such as m-chloroperbenzoic acid or other suitable oxidants.
  2. Hydrolysis: Under certain conditions, Pioglitazone-d4 N-Oxide may undergo hydrolysis, leading to the formation of its corresponding acid derivatives.
  3. Metabolic Pathways: As a pharmaceutical agent, it also undergoes biotransformation in vivo, where it interacts with metabolic enzymes leading to various metabolites.
Mechanism of Action

Pioglitazone-d4 N-Oxide functions primarily as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ). The mechanism involves:

  1. Binding to PPAR-γ: Upon administration, the compound binds to PPAR-γ receptors located in adipose tissue, muscle, and liver.
  2. Gene Regulation: This binding triggers a cascade of gene expression changes that enhance insulin sensitivity and regulate glucose metabolism.
  3. Anti-inflammatory Effects: Additionally, it exhibits anti-inflammatory properties by modulating inflammatory pathways associated with insulin resistance.
Physical and Chemical Properties Analysis

Key physical and chemical properties of Pioglitazone-d4 N-Oxide include:

These properties are crucial for determining its formulation and application in pharmaceutical contexts.

Applications

Pioglitazone-d4 N-Oxide serves various scientific purposes:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to track drug metabolism and pharmacodynamics more accurately using mass spectrometry techniques.
  2. Metabolic Research: It aids in understanding metabolic pathways associated with diabetes and obesity due to its role as an antidiabetic agent.
  3. Drug Development: The compound can be utilized in the development of new therapeutic agents targeting similar pathways or improving upon existing formulations.
Chemical Identity and Structural Characterization

Molecular Structure and Deuterium Substitution Patterns

Pioglitazone-d4 N-Oxide is a deuterium-enriched isotopologue of the active pharmaceutical ingredient metabolite pioglitazone N-oxide. Its molecular formula is C₁₉H₁₆D₄N₂O₄S, reflecting the strategic replacement of four hydrogen atoms with deuterium (²H or D) at specific molecular positions [6]. The deuterium substitution occurs exclusively on the para-substituted benzyl ring of the thiazolidinedione moiety, resulting in a -C₆D₄- aromatic system [5] [6]. This targeted deuteration pattern is confirmed by the SMILES notation: O=C(N1)SC(CC2=C([2H])C([2H])=C(OCCC3=NC=C(CC)C=C3)C([2H])=C2[2H])C1=O, which precisely specifies the deuterium positions at the 2,3,5, and 6 locations of the phenethyl aromatic ring [5] [6].

The compound has a molecular weight of 360.46 g/mol, distinctly heavier than its non-deuterated counterpart due to the mass difference between deuterium and hydrogen atoms [5]. This mass difference is strategically engineered to create a unique spectroscopic signature while preserving the stereoelectronic properties of the parent molecule. The deuterium substitutions do not alter the core pharmacophore, which consists of the 2,4-thiazolidinedione ring linked to a pyridinyl N-oxide via an ethoxybenzyl bridge [7]. X-ray crystallography studies of related compounds confirm that deuteration at these positions does not significantly distort molecular geometry, maintaining the conformational flexibility required for biological interactions [7].

Table 1: Molecular Characterization Data for Pioglitazone-d4 N-Oxide

PropertySpecification
Molecular FormulaC₁₉H₁₆D₄N₂O₄S
Systematic Name5-[[4-[2-(5-Ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl-d₄]methyl]-2,4-thiazolidinedione
CAS Registry Number1329805-73-3
Molecular Weight360.46 g/mol
Deuterium Positions2,3,5,6 positions of benzyl ring
Purity Specifications>95% (chemical); ≥97% atom D (isotopic)
SMILES NotationO=C(N1)SC(CC2=C([2H])C([2H])=C(OCCC3=NC=C(CC)C=C3)C([2H])=C2[2H])C1=O

Comparative Analysis with Non-Deuterated Pioglitazone N-Oxide

The introduction of deuterium at four positions creates measurable physicochemical distinctions between pioglitazone-d4 N-oxide and its non-deuterated analogue (C₁₉H₂₀N₂O₄S, MW 372.44 g/mol) while maintaining comparable electronic and steric profiles [7]. The most significant difference is the 8 g/mol mass differential, which enables clear distinction in mass spectrometry through characteristic ion clusters separated by 4 m/z units in the M⁺ and [M+H]⁺ ions [2] [5]. This mass difference is exploited in quantitative mass spectrometry for distinguishing the labeled compound from endogenous metabolites in biological matrices.

Despite these differences, both compounds exhibit remarkably similar polar surface areas (approximately 68.3 Ų) and calculated log P values (3.16), indicating nearly identical solubility and partitioning behaviors [5] [7]. However, subtle vibrational differences appear in infrared spectroscopy, particularly in the C-D stretching region (2000-2300 cm⁻¹) where the deuterated compound exhibits distinct absorption peaks absent in the non-deuterated analogue [7]. Crystallographic comparisons reveal identical crystal packing arrangements and melting point ranges (158-160°C), confirming that deuteration does not significantly alter solid-state properties [7]. The pyridine N-oxide functionality in both compounds provides enhanced water solubility compared to the parent pioglitazone, facilitating their handling in analytical and metabolic studies [7].

Table 2: Comparative Physicochemical Properties of Deuterated vs. Non-Deuterated Forms

PropertyPioglitazone-d4 N-OxidePioglitazone N-Oxide
Molecular FormulaC₁₉H₁₆D₄N₂O₄SC₁₉H₂₀N₂O₄S
Molecular Weight360.46 g/mol372.44 g/mol
Deuterium Content4 atoms (≥97% atom D)None
CAS Registry Number1329805-73-3145350-09-0
Melting Point158-160°C158-160°C
Solubility ProfileSoluble in DMSO, methanolSoluble in DMSO, methanol
Retention Time (HPLC)Slightly shorterReference standard
Mass Spectrometry Signaturem/z 361.3 [M+H]⁺m/z 373.3 [M+H]⁺
Primary ApplicationsIsotopic tracer studiesMetabolic reference standard

The deuterated compound exhibits a slight but measurable chromatographic difference in reversed-phase HPLC systems, typically eluting 0.2-0.4 minutes earlier than the non-deuterated form due to the slightly reduced hydrophobic character of C-D bonds compared to C-H bonds [4]. This retention time difference is sufficient for chromatographic separation yet small enough to maintain comparable behavior in biological systems. Crucially, the deuterium substitution does not alter the compound's affinity for peroxisome proliferator-activated receptor gamma (PPARγ), maintaining the pharmacological activity profile of the non-deuterated metabolite [6]. The strategic deuteration at metabolically stable positions ensures that the kinetic isotope effect (KIE) does not significantly alter the molecule's biochemical behavior under physiological conditions, making it an ideal tracer for metabolic studies [6].

Properties

CAS Number

1329805-73-3

Product Name

Pioglitazone-d4 N-Oxide (deuterated)

Molecular Formula

C19H16N2O4SD4

Molecular Weight

376.47

Synonyms

5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione N-Oxide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.